1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane

Description

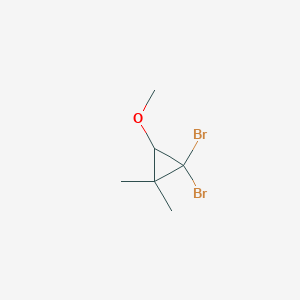

Structure

3D Structure

Properties

CAS No. |

75814-47-0 |

|---|---|

Molecular Formula |

C6H10Br2O |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane |

InChI |

InChI=1S/C6H10Br2O/c1-5(2)4(9-3)6(5,7)8/h4H,1-3H3 |

InChI Key |

JICBFYROJPUNNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(Br)Br)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane

General Synthetic Strategy

The synthesis of This compound typically follows a two-step approach:

- Formation of the cyclopropane ring with appropriate substituents.

- Introduction of dibromo groups at the 1-position.

The core methodology involves halogenation of precursors and cyclopropanation reactions, often using dibromocarbene intermediates generated from bromoform and strong bases.

Key Literature Procedures

Cyclopropanation via Dibromocarbene Insertion

One of the main routes to 1,1-dibromo-substituted cyclopropanes involves the reaction of alkenes with dibromocarbene generated in situ from bromoform and potassium tert-butoxide or other strong bases. For example, 2,2-dimethyl-3-methoxy-substituted alkenes can be treated with bromoform and potassium tert-butoxide to yield the corresponding this compound.

- Typical reaction conditions:

- Solvent: Dry hexane or tetrahydrofuran (THF)

- Temperature: Low temperature (-10 to 0 °C) during addition

- Base: Potassium tert-butoxide or sodium hydroxide

- Bromoform as carbene source

Use of Magnesium or Organolithium Reagents

Subsequent transformations or purification steps may involve treatment with magnesium in ether or methyllithium to manipulate the dibromo-substituted cyclopropane intermediates. These reagents can induce ring expansion or rearrangement, but care must be taken due to the sensitivity of the cyclopropane ring to harsh conditions.

Detailed Reaction Conditions and Yields

Representative Experimental Procedure (Adapted from Literature)

- In a dry flask under inert atmosphere, dissolve the appropriate alkene precursor bearing 2,2-dimethyl and 3-methoxy substituents in dry hexane.

- Cool the solution to -10 °C.

- Slowly add potassium tert-butoxide solution followed by bromoform dropwise, maintaining the temperature.

- Stir the reaction mixture for 1 hour at 0 °C.

- Quench with water and extract the organic layer.

- Dry over sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation to isolate This compound .

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Dibromocarbene cyclopropanation | 3-Methoxy-2,2-dimethyl-alkene | Bromoform, K tert-butoxide | Cyclopropanation | Direct, moderate to good yields | Requires careful temperature control |

| Magnesium treatment | 1,1-Dibromo cyclopropane | Mg in ether | Organometallic reaction | Enables further functionalization | Moderate yields, sensitive conditions |

| Methyllithium reaction | Dibromo-cyclopropane | Methyllithium, ether | Nucleophilic substitution | Access to related allenes | Sensitive, variable yields |

Chemical Reactions Analysis

1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methoxy group to form carboxylic acids.

Common reagents and conditions used in these reactions include bromine, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane is an organic compound with a cyclopropane structure that includes two bromine atoms and a methoxy group. It has a chemical formula of . The compound's structure suggests its reactivity and potential use in organic synthesis and medicinal chemistry.

Applications

- Organic Synthesis this compound can be used as an intermediate in synthesizing complex organic molecules. Dimethylated compounds can be efficiently prepared from dibromo compounds using higher-order organocuprates with 8,8-dibromobicyclo[5.1.0]octane, followed by adding methyl iodide in situ .

- Pesticides The structural properties of this compound make it potentially useful in the development of pesticides. For example, cyclopropanecarboxylic acid derivatives are used in pyrethroid insecticides .

Related Compounds

Several compounds share structural similarities with this compound, differing in halogen substitution and functional groups, which can influence their chemical behavior and applications:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-3-methoxy-2,2-dimethylcyclopropane | One bromine atom | Less reactive due to fewer halogens |

| 1,1-Dichloro-3-methoxy-2,2-dimethylcyclopropane | Two chlorine atoms | Potentially different reactivity profile |

| 1-Methoxy-3-bromo-2,2-dimethylcyclopropane | No additional bromine | May exhibit different biological activity |

| 1,1-Dibromo-2-isopropyl-3-methoxycyclopropane | Isopropyl group addition | Alters steric hindrance and reactivity |

Mechanism of Action

The mechanism by which 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atoms and methoxy group can participate in nucleophilic and electrophilic reactions, respectively, influencing the reactivity and stability of the compound. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Cyclopropanes

1,1-Dichloro-2,2-dimethylcyclopropane

- Structure : Two Cl atoms at the 1-position, two CH₃ groups at the 2-position.

- Properties : Molecular weight 139.02 g/mol, boiling point 118–120°C .

- Reactivity : Generates dimethylallene-carbene upon treatment with t-butoxide in hexamethylphosphoramide (HMPA), contrasting with dibromo analogues where heavier halogens may slow down elimination reactions due to stronger C–Br bonds .

- Applications : Intermediate in acetylene synthesis (e.g., tert-butylacetylene via dehydrohalogenation in DMSO) .

3-Butyl-1,1-difluoro-2,2-dimethylcyclopropane

- Structure : Two F atoms at the 1-position, a butyl group at the 3-position, and two CH₃ groups at the 2-position.

- Properties : Lower molecular weight (158.23 g/mol) compared to brominated analogues due to fluorine’s smaller atomic mass.

- Reactivity : Fluorine’s high electronegativity increases ring strain but stabilizes adjacent carbocations. Less reactive toward nucleophilic substitution than Br/Cl derivatives.

Methoxy-Substituted Cyclopropanes

1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane

- Structure : Methoxy and chloroethynyl groups at the 1-position, four CH₃ groups at 2,3-positions.

- Reactivity : The electron-rich methoxy group directs electrophilic attacks, while the chloroethynyl moiety enables click chemistry applications.

- Applications : Building block in synthetic organic chemistry due to its versatile functional groups .

Data Tables

Table 1. Physical and Structural Properties of Selected Cyclopropanes

Q & A

Q. What established synthetic routes exist for 1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized cyclopropane precursor. For example, bromination of 3-methoxy-2,2-dimethylcyclopropane using Br₂ in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C) to avoid over-bromination. Radical initiators like AIBN may enhance selectivity . Industrial methods may employ continuous flow reactors for improved heat management and yield . Optimization involves monitoring reaction kinetics via GC-MS and adjusting stoichiometry (e.g., Br₂:substrate ratio) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments. The methoxy group’s resonance (~δ 3.3–3.5 ppm) and cyclopropane ring protons (δ 1.0–2.0 ppm) are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the cyclopropane ring’s geometric strain and substituent stereochemistry. High-resolution data (≤ 0.8 Å) are critical for accurate refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ or [M-Br]⁺ fragments) and isotopic patterns from bromine .

Q. What are the key stability considerations and safe handling protocols for this compound?

- Methodological Answer :

- Stability : The compound is stable under inert atmospheres but decomposes upon heating (>100°C), releasing HBr, CO, and CO₂. Store in sealed, amber vials at 2–8°C .

- Handling : Use fume hoods to avoid inhalation of vapors. Avoid contact with strong bases (risk of elimination reactions) or oxidizing agents. Spills should be contained with sand/vermiculite and disposed via halogenated waste protocols .

Advanced Research Questions

Q. How does the methoxy group at position 3 influence reactivity compared to non-functionalized analogs?

- Methodological Answer : The methoxy group’s electron-donating effect stabilizes adjacent carbocations, favoring SN1 pathways in polar solvents (e.g., methanol/water). In contrast, non-methoxy analogs undergo SN2 mechanisms due to reduced steric hindrance. Comparative kinetic studies (e.g., using NaN₃ in DMSO) reveal rate differences. Computational DFT analysis (e.g., Gaussian) models charge distribution and transition states .

Q. What computational approaches predict thermodynamic stability and reaction pathways for this cyclopropane derivative?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring strain energy using force fields (e.g., OPLS-AA) to assess stability.

- Retrosynthetic Analysis : Tools like Pistachio/Reaxys databases propose feasible precursors (e.g., dibromo intermediates) and reaction networks .

- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) via neural networks trained on cyclopropane datasets .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as divergent product distributions?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies intermediates in elimination/substitution pathways.

- Control Experiments : Vary solvents (polar vs. non-polar) and bases (e.g., KOtBu vs. NaOH) to isolate competing mechanisms.

- Data Reconciliation : Cross-validate results using multiple techniques (e.g., in situ IR for kinetics, X-ray for structural confirmation) .

Q. What strategies enable stereochemical analysis of potential diastereomers in this compound?

- Methodological Answer :

- NOESY NMR : Detects spatial proximity between methoxy protons and cyclopropane methyl groups to assign cis/trans configurations.

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- SHELXD for Twinned Crystals : Resolve overlapping diffraction patterns in cases of crystallographic twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.